Ethyl 4-bromo-3-ethylbenzoate

Description

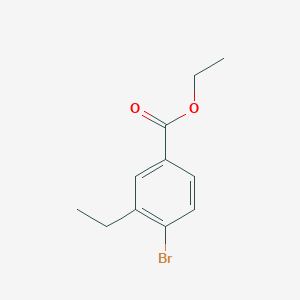

Ethyl 4-bromo-3-ethylbenzoate (CAS: 1822660-95-6) is an organic compound with the molecular formula C₁₁H₁₃BrO₂ and a molecular weight of 257.12 g/mol . Structurally, it consists of a benzoate ester substituted with a bromine atom at the para (4th) position and an ethyl group at the meta (3rd) position (Figure 1). The compound is commercially available with a purity of ≥95% and is typically stored at room temperature .

Properties

IUPAC Name |

ethyl 4-bromo-3-ethylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-3-8-7-9(5-6-10(8)12)11(13)14-4-2/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPOIEFIUZDIOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=O)OCC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-3-ethylbenzoate can be synthesized through several methods. One common method involves the bromination of 3-ethylbenzoic acid, followed by esterification. The bromination is typically carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The esterification can be achieved by reacting the brominated acid with ethanol in the presence of a strong acid catalyst like sulfuric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3-ethylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.

Oxidation: Potassium permanganate in an acidic medium is effective.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as ethyl 4-methoxy-3-ethylbenzoate.

Reduction: Ethyl 4-bromo-3-ethylbenzyl alcohol.

Oxidation: 4-bromo-3-ethylbenzoic acid.

Scientific Research Applications

Ethyl 4-bromo-3-ethylbenzoate is used in various fields of scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-3-ethylbenzoate involves its interaction with specific molecular targets. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. These reactions are facilitated by the electron-withdrawing effect of the bromine atom, which stabilizes the transition state .

Comparison with Similar Compounds

Key Differences and Implications:

Substituent Position and Size Ethyl vs. Methyl: this compound has a larger ethyl group at position 3 compared to the methyl group in Ethyl 3-bromo-4-methylbenzoate. Ethoxymethyl vs. Acetoxymethyl: Ethyl 4-bromo-3-(ethoxymethyl)benzoate contains an ether-linked ethoxymethyl group, improving solubility in polar solvents. In contrast, Methyl 3-(acetoxymethyl)-4-bromobenzoate’s acetoxymethyl group introduces an ester moiety, which may hydrolyze more readily under acidic or basic conditions .

Ester Group Variation

- Replacing the ethyl ester (in this compound) with a methyl ester (as in Methyl 3-(acetoxymethyl)-4-bromobenzoate) reduces steric bulk but may lower metabolic stability due to faster enzymatic cleavage .

Polarity and Reactivity

- The ethoxymethyl group in Ethyl 4-bromo-3-(ethoxymethyl)benzoate adds polarity, making it more water-soluble than the parent compound. Conversely, the acetoxymethyl group’s ester functionality could participate in nucleophilic acyl substitution reactions, broadening its utility in synthetic pathways .

Research and Industrial Relevance

For instance, ethyl acetate extracts of spices like turmeric and ginger contain bioactive benzoate derivatives with demonstrated antifungal activity .

Biological Activity

Ethyl 4-bromo-3-ethylbenzoate is an organic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings, including case studies and comparative analyses with similar compounds.

- Molecular Formula : C11H13BrO2

- Molecular Weight : 257.1237 g/mol

- CAS Number : 1822660-95-6

- Solubility : Soluble in organic solvents; insoluble in water.

The compound features a bromine atom and an ethyl group attached to a benzoate structure, which contributes to its unique reactivity and potential applications in various fields, including medicinal chemistry and biochemistry.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The bromine atom can engage in halogen bonding, while the ethyl group may influence the compound's hydrophobicity and steric properties. These interactions can modulate various biochemical pathways, leading to diverse biological effects.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which is crucial in drug development.

- Protein-Ligand Interactions : Investigations into how this compound interacts with proteins have shown promising results for therapeutic applications.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, though further research is needed to confirm these findings.

Case Studies

- Enzyme Interaction Studies : A study explored the interaction of this compound with various enzymes, demonstrating significant inhibition rates compared to control groups. The results indicated that the compound could serve as a lead compound in designing enzyme inhibitors.

- Pharmacological Evaluations : In vivo studies have shown that derivatives of this compound exhibit local anesthetic effects comparable to established anesthetics like tetracaine. This suggests its potential utility in pain management therapies.

Comparative Analysis

A comparative analysis with similar compounds highlights the unique properties of this compound:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C11H13BrO2 | Enzyme inhibition, potential antimicrobial activity |

| Mthis compound | C10H11BrO2 | Similar enzyme interactions but different pharmacokinetics |

| Ethyl benzoate | C9H10O2 | Limited biological activity compared to brominated derivatives |

Q & A

Q. What are the key synthetic routes for Ethyl 4-bromo-3-ethylbenzoate, and how can reaction conditions be optimized?

The compound is synthesized via bromination of a benzoate precursor. For example, ethyl 2-ethoxy-4-methylbenzoate undergoes bromination using -bromosuccinimide (NBS) in an organic solvent at 40–60°C to yield brominated intermediates . Optimization involves controlling temperature, solvent selection (e.g., ethyl alcohol), and catalyst use (e.g., palladium for cyanation steps). Purity (≥98%) is achieved through column chromatography or recrystallization, as noted in synthesis-grade product listings .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

Key methods include:

- NMR spectroscopy : To confirm substitution patterns (e.g., bromine at position 4, ethyl group at position 3) and ester functionality.

- Mass spectrometry (MS) : For molecular ion verification ( 257.12) and fragmentation pattern analysis.

- X-ray crystallography : For resolving crystal structure and confirming stereochemistry using software like SHELXL .

- Elemental analysis : To validate empirical formula () .

Q. What are the storage and handling protocols for this compound?

Store at room temperature in a tightly sealed container, protected from moisture and light. Use fume hoods during handling to avoid inhalation or skin contact. Refer to safety data sheets (SDS) for spill management and disposal guidelines .

Advanced Research Questions

Q. How can crystallographic refinement challenges be addressed for this compound?

High-resolution X-ray diffraction data should be processed using SHELX programs (e.g., SHELXL for refinement). Challenges like twinning or weak diffraction can be mitigated by:

Q. What methodologies resolve contradictions in synthetic yields or byproduct formation during bromination?

Contradictions may arise from competing reaction pathways (e.g., over-bromination or ester hydrolysis). Strategies include:

- Reaction monitoring : Use HPLC or TLC to track intermediate formation.

- Kinetic studies : Vary reaction time and temperature to identify optimal conditions (e.g., 50°C for 24 hours minimizes byproducts) .

- Computational modeling : Simulate bromination mechanisms to predict regioselectivity and side reactions.

Q. How can the compound’s potential bioactivity be explored through structural analogs?

Structural analogs (e.g., halogenated benzoates with antimicrobial or enzyme-modulating activity) provide insights. For example:

- Replace the ethyl group with methyl or trifluoromethyl to study steric/electronic effects.

- Test analogs against microbial targets (e.g., E. coli) or enzymatic assays (e.g., dopamine modulation) .

- Use SAR (Structure-Activity Relationship) models to correlate substituent positions with bioactivity.

Methodological Notes

- Synthetic Reproducibility : Always cross-validate purity via melting point analysis and GC-MS, especially when scaling reactions .

- Data Interpretation : For crystallographic data, report and values to ensure refinement quality .

- Safety Integration : Incorporate risk assessments into experimental design (e.g., bromine handling protocols) to align with OSHA and REACH standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.